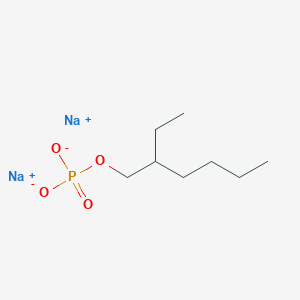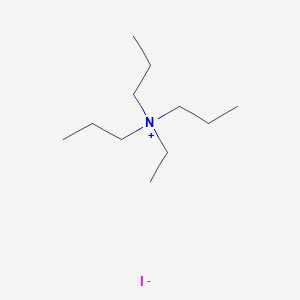
tetrafluoro(oxo)molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, where a molybdenum atom is bonded to four fluorine atoms and one oxygen atom. It is a member of the molybdenum halides family and is known for its stability and reactivity.
Métodos De Preparación
The synthesis of tetrafluoridooxidomolybdenum typically involves the reaction of molybdenum hexafluoride (MoF₆) with molybdenum dioxide (MoO₂) under controlled conditions . The reaction is carried out at elevated temperatures, usually around 200-300°C, in a fluorine atmosphere to ensure the complete formation of the desired product. Industrial production methods may involve the use of specialized reactors to handle the highly reactive fluorine gas and to maintain the required temperature and pressure conditions.
Análisis De Reacciones Químicas
tetrafluoro(oxo)molybdenum undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: Fluorine atoms can be substituted with other halogens or ligands under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as oxygen or chlorine gas. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tetrafluoro(oxo)molybdenum has several applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of tetrafluoridooxidomolybdenum involves its ability to interact with various molecular targets and pathways. It can act as a Lewis acid, accepting electron pairs from donor molecules, which makes it a versatile catalyst in many chemical reactions. Its interactions with biological molecules are still under investigation, but it is believed to influence cellular processes through its redox properties and ability to form stable complexes with biomolecules .
Comparación Con Compuestos Similares
tetrafluoro(oxo)molybdenum can be compared with other molybdenum halides and oxides, such as:
Molybdenum hexafluoride (MoF₆): Similar in that it contains fluorine atoms bonded to molybdenum, but lacks the oxygen atom.
Molybdenum dioxide (MoO₂): Contains oxygen atoms bonded to molybdenum but lacks fluorine atoms.
Tungsten hexafluoride (WF₆): A similar compound with tungsten instead of molybdenum, exhibiting similar chemical properties due to the lanthanoid contraction.
The uniqueness of tetrafluoridooxidomolybdenum lies in its specific combination of fluorine and oxygen atoms bonded to molybdenum, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
14459-59-7 |
|---|---|
Fórmula molecular |
F4MoO F4H4MoO |
Peso molecular |
192 g/mol |
Nombre IUPAC |
oxomolybdenum;tetrahydrofluoride |
InChI |
InChI=1S/4FH.Mo.O/h4*1H;; |
Clave InChI |
HCUBBWLKCMNCRQ-UHFFFAOYSA-N |
SMILES |
O=[Mo].F.F.F.F |
SMILES canónico |
O=[Mo].F.F.F.F |
Sinónimos |
Molybdenum fluoride oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)

![[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B83368.png)






![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)



